5-[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]-7,7-dimethylindeno[2,1-b]carbazole
Description
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Properties
IUPAC Name |
5-[3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-7,7-dimethylindeno[2,1-b]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H30N4/c1-42(2)35-22-11-9-20-31(35)33-25-34-32-21-10-12-23-37(32)46(38(34)26-36(33)42)30-19-13-18-29(24-30)41-44-39(27-14-5-3-6-15-27)43-40(45-41)28-16-7-4-8-17-28/h3-26H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTWCCOQVAMEIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C4C(=C3)C5=CC=CC=C5N4C6=CC=CC(=C6)C7=NC(=NC(=N7)C8=CC=CC=C8)C9=CC=CC=C9)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H30N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]-7,7-dimethylindeno[2,1-b]carbazole is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 642.75 g/mol. The structure features a triazine moiety which is known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₄₄H₃₀N₆ |
| Molecular Weight | 642.75 g/mol |
| LogP | 10.229 |
| PSA | 77.34 Ų |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing triazine derivatives. For instance, derivatives of 5,6-diaryl-1,2,4-triazines have shown significant antiproliferative activity against various cancer cell lines such as MGC-803 (gastric cancer), EC-109 (esophageal cancer), and PC-3 (prostate cancer) .
- Mechanism of Action :
- The compound has been observed to induce apoptosis in cancer cells through several mechanisms:
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase.
- Morphological Changes : Treatment leads to significant morphological changes in treated cells.
- Mitochondrial Dysfunction : There is a notable decrease in mitochondrial membrane potential.
- Regulation of Apoptosis-Related Proteins : The expression levels of pro-apoptotic proteins (e.g., Bax) increase while anti-apoptotic proteins (e.g., Bcl-2) decrease .
- The compound has been observed to induce apoptosis in cancer cells through several mechanisms:
In Vitro Studies
In vitro assays have demonstrated that compounds similar to this compound can inhibit tumor cell proliferation effectively. For example:
| Compound | IC50 (µM) against MGC-803 | IC50 (µM) against EC-109 | IC50 (µM) against PC-3 |
|---|---|---|---|
| Compound 11E | 6 | 8 | 10 |
| 5-Fluorouracil | 9.79 | 56.20 | 12.87 |
These results indicate that the triazine moiety significantly enhances the antiproliferative activity compared to non-triazine analogs .
Case Studies
Several case studies have explored the biological implications of similar compounds:
- Study on Apoptosis Induction : A study demonstrated that a derivative with a similar structure induced apoptosis in MGC-803 cells through mitochondrial pathways and regulated apoptosis-related proteins .
- Synergistic Effects : Research indicated that the introduction of triazole moieties into triazine structures can enhance biological activity significantly compared to their non-triazole counterparts .
Q & A
Q. How can bibliometric analysis improve the rigor of literature reviews on this compound?
- Methodological Answer :
- Keyword clustering : Map trends (e.g., “triazine-carbazole hybrids” vs. “optoelectronic applications”).
- Citation networks : Identify seminal papers and knowledge gaps using tools like VOSviewer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
